2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride
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Overview
Description
2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride is a synthetic compound with a complex molecular structure. It includes functional groups such as amino, sulfonyl, diazepane, and isoquinoline, indicating a versatile potential in biochemical and pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation typically starts with the synthesis of individual fragments, which are later assembled. The diazepane ring is often synthesized through a cyclization reaction involving suitable dihalides and primary amines under controlled temperatures. The isoquinoline sulfonyl group is introduced via sulfonation reactions. The final assembly involves coupling these fragments under controlled pH and temperature conditions to ensure the stability of the functional groups.
Industrial Production Methods
Industrial production may involve similar steps but on a larger scale with optimization for yield and purity. This includes using bulk chemicals, large-scale reactors, and efficient purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various reactions including:
Oxidation: : The amino group can be oxidized under specific conditions to form oximes or nitro compounds.
Reduction: : The sulfonyl group can be reduced to sulfides.
Substitution: : The amino and sulfonyl groups participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reagents like sodium borohydride, hydrogen peroxide, and halogenating agents are commonly used under conditions ranging from mild (room temperature) to harsh (elevated temperatures).
Major Products
Depending on the reaction type, products can include nitriles, sulfides, and substituted diazepane derivatives.
Scientific Research Applications
Chemistry
The compound's reactivity makes it a valuable intermediate in organic synthesis for developing new materials and catalysts.
Biology
In biological research, it is used as a probe to study enzyme activities and metabolic pathways due to its specific functional groups.
Medicine
Medically, it shows potential as a therapeutic agent, particularly in targeting neurological pathways due to its diazepane ring structure.
Industry
Industrially, it can be used in the manufacture of fine chemicals and advanced materials.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, through its functional groups. It can inhibit or activate these targets, altering biochemical pathways in the body.
Comparison with Similar Compounds
Similar Compounds
2-amino-1-[(3R)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride
2-amino-1-[(3S)-3-ethyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride
Uniqueness
What sets this compound apart is its specific spatial configuration (3S) and the presence of the methyl group on both the isoquinoline and diazepane rings, which can significantly influence its biological activity and interaction with molecular targets.
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Properties
IUPAC Name |
2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S.2ClH/c1-13-10-20-11-15-5-3-6-16(18(13)15)26(24,25)22-8-4-7-21(12-14(22)2)17(23)9-19;;/h3,5-6,10-11,14H,4,7-9,12,19H2,1-2H3;2*1H/t14-;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDBNQGLZFSHQZ-UTLKBRERSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C)C(=O)CN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C)C(=O)CN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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